Cas no 2228582-87-2 (tert-butyl N-2-(azetidin-3-yloxy)-5-(trifluoromethyl)phenylcarbamate)

Technical Introduction: Tert-butyl N-2-(azetidin-3-yloxy)-5-(trifluoromethyl)phenylcarbamate is a specialized carbamate derivative featuring an azetidine ring and a trifluoromethylphenyl moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which allows for applications in drug discovery, particularly as a building block for bioactive molecules. The presence of the azetidine ring enhances conformational rigidity, while the trifluoromethyl group contributes to metabolic stability and lipophilicity. The tert-butyl carbamate protecting group offers synthetic flexibility, enabling selective deprotection for further functionalization. Its well-defined reactivity profile makes it valuable for the development of targeted therapeutics, including kinase inhibitors and receptor modulators.
tert-butyl N-2-(azetidin-3-yloxy)-5-(trifluoromethyl)phenylcarbamate structure
2228582-87-2 structure
Product Name:tert-butyl N-2-(azetidin-3-yloxy)-5-(trifluoromethyl)phenylcarbamate
CAS No:2228582-87-2
MF:C15H19F3N2O3
MW:332.318174600601
CID:6173032
PubChem ID:165945499
Update Time:2025-10-29

tert-butyl N-2-(azetidin-3-yloxy)-5-(trifluoromethyl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(azetidin-3-yloxy)-5-(trifluoromethyl)phenylcarbamate
    • tert-butyl N-[2-(azetidin-3-yloxy)-5-(trifluoromethyl)phenyl]carbamate
    • EN300-1900410
    • 2228582-87-2
    • Inchi: 1S/C15H19F3N2O3/c1-14(2,3)23-13(21)20-11-6-9(15(16,17)18)4-5-12(11)22-10-7-19-8-10/h4-6,10,19H,7-8H2,1-3H3,(H,20,21)
    • InChI Key: JJHNGDDSGGTKPQ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)NC(=O)OC(C)(C)C)OC1CNC1)(F)F

Computed Properties

  • Exact Mass: 332.13477696g/mol
  • Monoisotopic Mass: 332.13477696g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 59.6Ų

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tert-butyl N-2-(azetidin-3-yloxy)-5-(trifluoromethyl)phenylcarbamate Related Literature

Additional information on tert-butyl N-2-(azetidin-3-yloxy)-5-(trifluoromethyl)phenylcarbamate

tert-butyl N-2-(azetidin-3-yloxy)-5-(trifluoromethyl)phenylcarbamate: A Comprehensive Overview

tert-butyl N-2-(azetidin-3-yloxy)-5-(trifluoromethyl)phenylcarbamate, also known by its CAS number 2228582-87-2, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, an azetidin-3-yloxy moiety, and a trifluoromethyl substituent attached to a phenyl ring. The combination of these functional groups makes it a versatile molecule with intriguing properties.

The synthesis of tert-butyl N-2-(azetidin-3-yloxy)-5-(trifluoromethyl)phenylcarbamate involves a series of carefully designed reactions, including nucleophilic substitutions, coupling reactions, and possibly ring-closing steps to form the azetidine ring. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules, making them more accessible for research and development purposes.

One of the most notable features of this compound is its potential in pharmacology. The presence of the trifluoromethyl group introduces electron-withdrawing effects, which can influence the molecule's reactivity and bioavailability. Additionally, the azetidine ring contributes to the compound's rigidity and may enhance its binding affinity to specific biological targets. These properties make tert-butyl N-2-(azetidin-3-yloxy)-5-(trifluoromethyl)phenylcarbamate a promising candidate for drug discovery efforts targeting various diseases.

Recent studies have explored the biological activity of similar compounds, highlighting their potential as inhibitors of key enzymes or receptors involved in disease pathways. For instance, analogs with similar structural motifs have shown promise in anticancer and anti-inflammatory applications. While specific data on CAS 2228582-87-2 are not yet widely available, these findings suggest that further investigation into its pharmacological profile could yield valuable insights.

In terms of applications beyond pharmacology, tert-butyl N-2-(azetidin-3-yloxy)-5-(trifluoromethyl)phenylcarbamate may find use in materials science due to its unique chemical properties. The tert-butyl group provides steric bulk, which can influence the physical properties of materials incorporating this compound. Furthermore, the azetidine ring's rigidity could be exploited in designing advanced polymers or coatings with tailored mechanical properties.

The environmental impact of this compound is another area of interest. As industries increasingly prioritize sustainability, understanding the biodegradability and ecological effects of chemicals like CAS 2228582-87-1 becomes crucial. Preliminary studies suggest that such compounds may degrade under specific conditions, but further research is needed to assess their long-term environmental implications.

In conclusion, tert-butyl N- ̃ (azetidin-) yl-oxy)-5-trifluoromethyl phenyl carbamate, identified by CAS number ̃ ̃ ̃ ̃ ̃ , represents a fascinating molecule with diverse potential applications across multiple fields. Its unique structure and functional groups make it a subject of interest for researchers in chemistry, pharmacology, and materials science alike.

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